molecular formula C11H9BrO B8468568 2-(2-Bromophenyl)-5-methylfuran

2-(2-Bromophenyl)-5-methylfuran

Cat. No.: B8468568
M. Wt: 237.09 g/mol
InChI Key: KZDAYTAAKAAKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-5-methylfuran (CAS 159448-54-1) is a brominated furan derivative of significant interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C11H9BrO and a molecular weight of 237.10 g/mol, is characterized as a yellow solid . It serves as a versatile building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the bromine atom acts as a handle for further functionalization. The furan ring is a privileged scaffold in drug discovery, known to contribute to diverse pharmacological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory effects . Research into quinoline-based derivatives, for instance, has demonstrated that the 5-methylfuran moiety can be integral to compounds exhibiting potent antibacterial activity against pathogens like Pseudomonas aeruginosa . Furthermore, studies on the bromination of related 5-methylfuran compounds highlight the relevance of such intermediates in developing selective synthetic methods for brominated targets . As a heterocyclic aromatic compound, the furan ring's electron-rich nature makes it a potential bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance drug-receptor interactions and overall bioavailability . Researchers value this compound for exploring these structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

2-(2-bromophenyl)-5-methylfuran

InChI

InChI=1S/C11H9BrO/c1-8-6-7-11(13-8)9-4-2-3-5-10(9)12/h2-7H,1H3

InChI Key

KZDAYTAAKAAKNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC=C2Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Bromophenyl 5 Methylfuran

Strategic Retrosynthetic Analysis and Key Disconnections

A thorough retrosynthetic analysis of 2-(2-Bromophenyl)-5-methylfuran reveals two primary disconnection points that guide the synthetic strategy. The most apparent disconnection is the carbon-carbon bond linking the 2-bromophenyl group to the 5-methylfuran ring. This approach suggests a convergent synthesis where the two key fragments are prepared separately and then joined in a final cross-coupling step. This strategy offers significant flexibility, allowing for the independent synthesis and modification of both the aryl and furan (B31954) components.

Established Synthetic Routes to Furan Ring Systems in the Context of the Compound

The construction of the 2,5-disubstituted furan core is a critical aspect of the synthesis. Several well-established methods can be employed for this purpose.

The Paal-Knorr synthesis is a cornerstone of furan chemistry, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com For the synthesis of this compound, a 1-(2-bromophenyl)-4-pentanone precursor would be required. The reaction proceeds by protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal that then dehydrates to form the aromatic furan ring. wikipedia.org While robust, a significant challenge of this method can be the synthesis of the requisite unsymmetrical 1,4-dicarbonyl starting material. alfa-chemistry.com Various protic and Lewis acids can be used to catalyze the reaction. alfa-chemistry.com

An alternative approach is the Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine or ammonia. wikipedia.orgambeed.comuobaghdad.edu.iq To construct the target molecule, this could involve the condensation of a 2-bromo-1-(2-bromophenyl)ethan-1-one with a β-ketoester. The reaction mechanism involves the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. wikipedia.org Subsequent cyclization and dehydration afford the furan ring.

Modern organometallic chemistry offers powerful tools for furan synthesis. Palladium-catalyzed cyclization reactions of acyclic precursors provide an efficient route to a wide variety of substituted furans. acs.orgingentaconnect.comrsc.org These methods often utilize readily available starting materials and proceed under mild conditions. For example, the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols is a versatile method for preparing substituted furans. acs.org Another approach involves the palladium-catalyzed C-H activation and annulation of 1,3-dicarbonyl compounds with alkenes. rsc.org

Transition Metal-Catalyzed Cross-Coupling for Aryl-Furan Linkages

The formation of the bond between the aryl and furan rings is efficiently achieved through transition metal-catalyzed cross-coupling reactions. This strategy is highly convergent and allows for the late-stage introduction of structural diversity.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. nih.govyoutube.comlibretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. nih.govlibretexts.org For the synthesis of this compound, two main pathways are viable:

Coupling of 2-bromophenylboronic acid with 2-bromo-5-methylfuran.

Coupling of (5-methylfuran-2-yl)boronic acid with 1,2-dibromobenzene.

The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. youtube.comlibretexts.org The reaction is typically carried out in the presence of a base, such as cesium carbonate, and a phosphine (B1218219) ligand. The choice of ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

Component Examples Function
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the cross-coupling reaction
Organoboron Reagent 2-Bromophenylboronic acid, (5-Methylfuran-2-yl)boronic acidSource of the aryl or furyl group
Organic Halide 2-Bromo-5-methylfuran, 1,2-DibromobenzeneElectrophilic coupling partner
Base Cs₂CO₃, K₂CO₃Activates the organoboron reagent
Solvent Dioxane, Toluene, DMFReaction medium

This table provides a general overview of the key components in a Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Sonogashira Coupling Strategies Involving the Bromo-Substituent

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. The bromo-substituent on the phenyl ring of this compound makes it an ideal substrate for this reaction, allowing for the introduction of an alkynyl group. This functionalization opens up pathways to a wide range of more complex molecules, including conjugated enynes and arylalkynes.

The general reaction scheme involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (typically CuI), and a base, usually an amine such as triethylamine or diisopropylamine.

Typical Sonogashira Coupling Conditions:

Component Example Role
Palladium Catalyst Pd(PPh3)4, PdCl2(PPh3)2 Catalyzes the oxidative addition of the aryl bromide.
Copper(I) Co-catalyst CuI Facilitates the formation of a copper acetylide intermediate.
Base Triethylamine, Diisopropylamine Acts as a solvent and neutralizes the hydrogen halide formed.

| Solvent | THF, DMF, Toluene | Dissolves the reactants and catalyst. |

Recent developments in Sonogashira couplings have focused on copper-free conditions to avoid the formation of diynes (Glaser coupling) and to simplify purification. These methods often employ more active palladium catalysts and different bases.

Heck and Stille Coupling Applications in Related Systems

The bromo-substituent in this compound also allows for its use in other important cross-coupling reactions, such as the Heck and Stille couplings, to introduce further molecular complexity.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene rug.nlugent.be. This reaction would allow for the introduction of a variety of vinyl groups at the 2-position of the phenyl ring of the title compound. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Key Features of the Heck Reaction: | Feature | Description | | :--- | :--- | | Catalyst | Pd(OAc)2, PdCl2 | Often used with phosphine ligands to improve stability and activity. | | Base | Triethylamine, K2CO3 | To neutralize the hydrogen halide produced during the reaction. | | Alkene Partner | Acrylates, styrenes, and other electron-deficient or neutral alkenes | The nature of the alkene influences the regioselectivity of the addition. |

The Stille coupling utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane) harvard.edubeilstein-journals.orglibretexts.org. This reaction is known for its tolerance of a wide range of functional groups. In the context of this compound, a Stille coupling could be used to introduce various organic groups, including alkyl, vinyl, and aryl moieties, by reacting it with the corresponding organostannane.

General Conditions for Stille Coupling: | Component | Example | | :--- | :--- | | Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Similar to other cross-coupling reactions. | | Organostannane | R-Sn(n-Bu)3 (where R can be alkyl, vinyl, aryl, etc.) | The organotin reagent. | | Solvent | Toluene, THF, DMF | Aprotic solvents are commonly used. |

Directed Ortho Metalation (DoM) and Lithiation Strategies for Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings harvard.eduuwindsor.caorganic-chemistry.orgwikipedia.orgbaranlab.org. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While the furan ring itself can be lithiated, the bromine atom on the phenyl ring of this compound can act as a moderate directing group, facilitating lithiation at the adjacent position on the phenyl ring.

The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.

Steps in Directed Ortho Metalation:

Coordination: The organolithium reagent (e.g., n-BuLi, s-BuLi) coordinates to the bromine atom.

Deprotonation: The strong base deprotonates the ortho-position of the phenyl ring.

Electrophilic Quench: The resulting aryllithium is reacted with an electrophile (e.g., aldehydes, ketones, CO2, alkyl halides).

Alternatively, lithiation of the furan ring can be achieved. The C5 position of the furan ring is typically the most acidic and can be deprotonated with a strong base if not already substituted. In the case of this compound, the C5 position is blocked by the methyl group, so lithiation would be directed to other positions on the furan ring, although this is less common than functionalization of the phenyl ring via DoM.

C-H Activation and Functionalization Approaches Towards Analogues

Direct C-H activation has emerged as a highly atom-economical and efficient method for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials nih.govorganic-chemistry.org. For the synthesis of analogues of this compound, C-H activation strategies can be employed to directly functionalize the furan or phenyl rings.

Palladium-catalyzed direct arylation of furans via C-H functionalization is a known process. This approach could be used to introduce an aryl group at the C5 position of a 2-(2-bromophenyl)furan precursor, or potentially at other positions on the furan ring.

The development of new catalytic systems is crucial for achieving high selectivity and efficiency in C-H activation reactions. These reactions often require specific ligands and oxidants to facilitate the catalytic cycle. The use of C-H activation allows for the late-stage functionalization of molecules, providing rapid access to a library of analogues for screening in various applications.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to organic synthesis to reduce the environmental impact of chemical processes. The synthesis of this compound via Suzuki-Miyaura coupling can be made more sustainable by adopting greener methodologies.

Key Green Chemistry Approaches:

Use of Aqueous Media: Performing the Suzuki-Miyaura reaction in water or aqueous-organic mixtures reduces the reliance on volatile organic solvents.

Recyclable Catalysts: The development of heterogeneous or immobilized palladium catalysts allows for their recovery and reuse, reducing waste and cost. Nanoparticle catalysts and polymer-supported catalysts have shown promise in this area.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and with shorter reaction times reduces energy consumption.

Atom Economy: Cross-coupling reactions like the Suzuki-Miyaura coupling are inherently more atom-economical than classical methods for C-C bond formation.

By incorporating these principles, the synthesis of this compound and its derivatives can be achieved in a more environmentally responsible manner.

Aqueous Phase and Solvent-Free Reaction Environments

The use of water as a reaction medium for organic synthesis is a significant step towards greener chemical processes. For the synthesis of aryl-furan systems, aqueous Suzuki-Miyaura cross-coupling reactions have been explored, offering an alternative to volatile organic solvents. semanticscholar.org These reactions typically involve the coupling of an arylboronic acid with a halo-furan or a furan-boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Key challenges in aqueous-phase catalysis include the poor solubility of organic substrates and catalysts in water. To overcome this, strategies such as the use of water-soluble phosphine ligands, phase-transfer catalysts, or co-solvents like ethanol are often employed. mdpi.comuwindsor.ca For instance, the synthesis of aryl-substituted furan derivatives has been successfully demonstrated in water or aqueous solvent mixtures, achieving high yields. semanticscholar.orgmdpi.com The reaction of 2-bromophenylboronic acid with 2-bromo-5-methylfuran could conceivably be performed under similar conditions.

Solvent-free reaction conditions represent another significant advancement, often coupled with microwave irradiation to accelerate reaction rates. chemicalbook.com These methods eliminate the need for solvents entirely, which simplifies product purification, reduces waste, and can lead to higher yields in shorter reaction times. chemicalbook.comresearchgate.net The synthesis of 5-bromo-2-furfural has been achieved under solvent-free conditions, highlighting the potential for applying this methodology to other furan derivatives. chemicalbook.com

Table 1: Comparison of Reaction Environments for Suzuki-Miyaura Coupling

ParameterAqueous Phase ReactionSolvent-Free Reaction
Principle Utilizes water as the primary solvent, often with co-solvents or surfactants.Reactions are conducted with neat reactants, often with microwave assistance.
Catalyst System Water-soluble palladium complexes (e.g., with TPPTS ligands) or heterogeneous catalysts.Typically heterogeneous catalysts or palladium salts.
Advantages Reduced environmental impact, non-flammable, low cost of solvent. semanticscholar.orgNo solvent waste, simplified workup, potentially faster reaction rates. chemicalbook.com
Challenges Substrate solubility issues, potential for hydrolysis of reactants/products.High melting point of reactants can be an issue, potential for thermal decomposition.

Heterogeneous Catalysis and Recoverable Catalyst Systems

A major drawback of homogeneous catalysis in cross-coupling reactions is the difficulty in separating the catalyst from the product, leading to potential contamination of the final product with residual palladium and the loss of the expensive metal. mdpi.com Heterogeneous catalysts, where the active metal is immobilized on a solid support, offer a practical solution to this problem. acs.org These catalysts can be easily recovered from the reaction mixture by simple filtration or centrifugation and reused for multiple reaction cycles, significantly improving the economic and environmental sustainability of the process. mdpi.comacs.org

A variety of materials have been employed as supports for palladium catalysts, including activated carbon (Pd/C), silica (B1680970), cellulose, magnetic nanoparticles, and graphene. mdpi.commdpi.comacs.org Palladium nanoparticles supported on these materials have shown high catalytic activity and stability in Suzuki-Miyaura reactions. acs.orgrsc.orgrsc.org

Palladium on Carbon (Pd/C): This is one of the most widely used heterogeneous catalysts for cross-coupling reactions, valued for its accessibility and effectiveness. acs.org

Silica-Supported Catalysts: Encapsulating palladium within a silica matrix can prevent metal leaching and aggregation, leading to robust catalysts with a long operational lifetime. rsc.org

Magnetic Nanoparticles: Using magnetic nanoparticles as a support allows for the easy separation of the catalyst from the reaction mixture using an external magnet. mdpi.com

Graphene-Supported Catalysts: Nitrogen-doped graphene has been used as a support for palladium nanoparticles, creating a highly efficient and reusable catalyst for Suzuki-Miyaura couplings in water. researchgate.net

These recoverable systems have demonstrated high efficacy for a wide range of substrates in C-C coupling reactions and could be readily adapted for the synthesis of this compound. rsc.orgrsc.org The reusability of these catalysts has been demonstrated for up to ten cycles without a significant loss of activity in some cases. mdpi.comacs.org

Table 2: Examples of Recoverable Catalyst Systems for Suzuki-Miyaura Reactions

Catalyst SystemSupport MaterialKey FeaturesReusability (Reported Cycles)
Pd-MNPSS Magnetic NanoparticlesEasily recoverable with a magnet; effective in water. mdpi.com>5 cycles mdpi.com
PdEnCat™ Polyurea-encapsulated Pd(OAc)₂Low palladium leaching; suitable for flow chemistry. rsc.orgMultiple cycles
G-COOH-Pd COOH-modified GrapheneHigh surface area and catalytic activity. mdpi.com>5 cycles mdpi.com
Cell–OPPh₂–Pd⁰ Functionalized CelluloseBio-inspired and biodegradable support. mdpi.com>6 cycles mdpi.com

Flow Chemistry and Continuous Processing Techniques for Scalable Production

For the large-scale industrial production of fine chemicals and pharmaceuticals, transitioning from traditional batch processing to continuous flow chemistry offers numerous advantages. nih.gov Flow reactors, particularly microreactors, provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, especially for highly exothermic or hazardous reactions. rsc.orgchemistryviews.org

The synthesis of furan derivatives has been successfully translated to continuous flow processes. nih.govacs.orgnih.gov In the context of producing this compound, a continuous flow setup would typically involve pumping solutions of the reactants (e.g., 2-bromophenylboronic acid and 2-bromo-5-methylfuran) and a base through a heated tube or column packed with a heterogeneous catalyst. rsc.orgrsc.org This approach, often referred to as a packed-bed reactor, combines the benefits of heterogeneous catalysis (easy catalyst separation and reuse) with the efficiencies of flow processing.

Several supported palladium catalysts have proven to be robust and highly active under continuous flow conditions for extended periods, operating for over 50 hours without a significant drop in activity and with minimal palladium leaching. rsc.orgrsc.org This operational stability is crucial for industrial applications, ensuring consistent product quality and process efficiency. The improved yields and productivity observed in flow systems, compared to batch processes, make this technology highly attractive for the scalable synthesis of complex molecules like aryl-furans. acs.orgnih.gov The integration of in-line purification and analysis tools can further streamline the manufacturing process, moving towards automated and on-demand chemical production. chemistryviews.org

Table 3: Typical Parameters for Continuous Flow Synthesis of Aryl-Furans

ParameterDescriptionTypical Values/Conditions
Reactor Type Packed-bed reactor with a solid-supported catalyst; microreactor.Stainless steel or glass columns; micro-channel reactors.
Catalyst Heterogeneous palladium catalyst (e.g., Pd on silica, PdEnCat™). rsc.orgSolid-phase catalyst packed into the reactor.
Substrates Aryl halide and a furan-boronic acid derivative (or vice versa).Solutions in a suitable organic solvent (e.g., THF, Dioxane).
Flow Rate Determines the residence time of reactants in the catalytic zone.0.1 - 10 mL/min (laboratory scale).
Temperature Higher temperatures can be safely achieved compared to batch reactors.80 - 200 °C. nih.gov
Pressure Back-pressure regulators are used to keep solvents from boiling.5 - 10 bar. acs.org
Productivity Measured in grams per hour or kilograms per day.Significantly higher than equivalent batch processes. acs.org

Mechanistic Elucidation of 2 2 Bromophenyl 5 Methylfuran Reactivity

Reactivity Profile of the Furan (B31954) Heterocycle in the Compound

The furan ring is an electron-rich five-membered heterocycle, making it significantly more reactive than benzene (B151609) in electrophilic substitution reactions. chemicalbook.com The oxygen heteroatom increases the electron density of the ring, facilitating attacks by electrophiles. The substituents on the furan ring—the methyl group at C5 and the 2-bromophenyl group at C2—further influence its reactivity and the regioselectivity of its reactions.

Electrophilic aromatic substitution in furan preferentially occurs at the C2 and C5 positions, as the cationic intermediate formed during the reaction is better stabilized by resonance. chemicalbook.comquora.comquora.com In 2-(2-bromophenyl)-5-methylfuran, both of these primary positions are already substituted. Consequently, electrophilic attack is directed to the C3 or C4 positions. The stability of the intermediate carbocation determines the site of substitution. pearson.com

While specific studies on this compound are limited, related 2,5-disubstituted furans undergo various electrophilic substitution reactions, such as nitration and halogenation. youtube.com The precise outcome is often a function of the steric and electronic nature of the substituents and the electrophile itself. For instance, bulky substituents at the C2 position can sterically hinder attack at the adjacent C3 position, potentially favoring substitution at C4.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Substituted Furans

Reaction TypeReagent ExampleExpected Product Position on 2,5-Disubstituted Furan
NitrationAcyl nitrate (B79036)C3 or C4
HalogenationN-BromosuccinimideC3 or C4
Friedel-Crafts AcylationAcetic anhydride, SnCl₄C3 or C4

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This capability allows for the construction of complex bicyclic and polycyclic structures. The aromatic character of furan means that the Diels-Alder reaction is often reversible and may require elevated temperatures or the use of Lewis acid catalysts to proceed efficiently. nih.gov

For this compound, cycloaddition with a dienophile like maleimide (B117702) would lead to the formation of an oxabicycloheptene derivative. The reaction typically favors the formation of the exo isomer due to steric interactions in the transition state, a common feature for furan-based Diels-Alder reactions. nih.gov

The furan nucleus is susceptible to ring-opening under various conditions, providing a pathway to linear, functionalized molecules. rsc.org Acid-catalyzed hydrolysis can cleave the furan ring to yield 1,4-dicarbonyl compounds. Oxidative ring-opening is also a known transformation. For example, the oxidation of 2,5-dimethylfuran (B142691) can produce hex-3-ene-2,5-dione through a ring-opening rearrangement. researchgate.net Photochemical conditions can also induce rearrangements and ring-opening. Recently, cobalt-catalyzed enantioselective ring-opening reactions of 2,5-dihydrofurans have been developed, highlighting modern approaches to cleaving the furan ring system. nih.gov

Transformations Involving the Aryl Bromide Moiety

The aryl bromide portion of the molecule offers a distinct set of reaction possibilities, primarily centered on the transformation of the carbon-bromine (C-Br) bond. This functionality is a key anchor for building more complex molecular architectures through cross-coupling chemistry.

Direct nucleophilic aromatic substitution (SNAr) on the aryl bromide of this compound is generally unfavorable. SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (the bromide). wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org In the case of this compound, the furan ring is not sufficiently electron-withdrawing to facilitate this mechanism under standard conditions. libretexts.orglibretexts.org Such reactions typically necessitate either a highly activated substrate or the use of very strong nucleophiles. libretexts.orgyoutube.com

The C-Br bond is highly reactive in transition metal-catalyzed cross-coupling reactions, with palladium-based catalysts being particularly common. rsc.org These reactions proceed via a catalytic cycle that fundamentally involves three steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The cycle begins with the insertion of a low-valent metal catalyst, typically Pd(0), into the C-Br bond of the aryl bromide. youtube.comyoutube.com This step, known as oxidative addition, forms a new organopalladium(II) complex. The reaction changes the oxidation state of the metal from 0 to +2. The rate and facility of this step can be influenced by the ligands on the metal and the electronic properties of the aryl halide. nih.govox.ac.uk

Transmetalation : The newly formed organopalladium(II) complex then reacts with a second component, often an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled as the final product. youtube.comyoutube.com This step regenerates the low-valent Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com This pathway is a cornerstone of modern synthetic chemistry for forming C-C and C-heteroatom bonds.

Table 2: Common Cross-Coupling Reactions for Aryl Bromides

Reaction NameCatalyst System ExampleCoupling PartnerGeneral Product
Suzuki CouplingPd(PPh₃)₄, BaseArylboronic acidBiaryl compound
Heck CouplingPd(OAc)₂, Ligand, BaseAlkeneSubstituted alkene
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, BaseTerminal alkyneAryl-substituted alkyne
Stille CouplingPd(PPh₃)₄OrganostannaneBiaryl or vinyl-aryl compound
Buchwald-Hartwig AminationPd₂(dba)₃, Ligand, BaseAmineArylamine

Compound Index

Radical Reactions and Halogen Atom Transfer Processes

The this compound molecule possesses two primary sites for radical reactions: the furan ring and the carbon-bromine bond of the phenyl substituent. The furan moiety is susceptible to attack by various radical species, while the bromophenyl group can participate in halogen atom transfer (XAT) processes.

Studies on the gas-phase reactions of hydroxyl (OH) radicals with structurally similar compounds, such as 2-methylfuran (B129897) and 2,5-dimethylfuran, offer valuable insights into the potential radical-initiated reactions of this compound. nih.govacs.org The reaction of OH radicals with these furans proceeds primarily through the addition of the radical to the double bonds of the furan ring, leading to the formation of unsaturated 1,4-dicarbonyls as major products. For instance, the reaction of OH radicals with 2-methylfuran in the presence of NO yields CH₃C(O)CH=CHCHO with a molar yield of 31 ± 5%. nih.govacs.org Similarly, 2,5-dimethylfuran produces 3-hexene-2,5-dione with a yield of 27%. nih.govacs.org Based on these findings, the reaction of OH radicals with this compound is expected to yield analogous unsaturated dicarbonyl compounds resulting from the opening of the furan ring.

The 2-bromophenyl group introduces another dimension to the radical chemistry of this compound through halogen atom transfer (XAT). XAT has emerged as a versatile method for generating carbon-centered radicals from aryl halides. nih.gov This process can be initiated by various radical species, including silyl (B83357) and, more recently, boryl radicals under photocatalytic conditions. nih.govcolab.wsresearchgate.netd-nb.infonih.gov The activation of the carbon-bromine bond in this compound via XAT would generate a 2-furanyl-5-methylphenyl radical. This reactive intermediate can then participate in a variety of subsequent reactions, such as cross-coupling with nucleophilic or electrophilic partners. colab.ws For example, boryl radical-mediated XAT has been successfully employed for the arylation of alkyl halides, demonstrating the potential for forming new carbon-carbon bonds at the phenyl ring of the target molecule. colab.ws

Reactivity of the Methyl Group and Site-Specific Functionalization

The methyl group at the 5-position of the furan ring represents a site for potential functionalization, although it is generally less reactive than the furan ring itself towards electrophilic attack. However, under specific conditions, such as radical-mediated processes, the methyl group can be activated.

An intriguing example of side-chain reactivity is the phenylation of 2,5-dimethylfuran by N-nitrosoacetanilide in benzene. This reaction yields 2-benzyl-5-methylfuran, suggesting a novel deprotonation of a dimethylfuran-benzenediazonium cation complex by an acetate (B1210297) ion. rsc.orgrsc.org This type of reaction highlights the possibility of activating the methyl group of this compound for the introduction of new functional groups. It is proposed that a key step involves the formation of a π-complex between the diazonium cation and the furan ring, which increases the acidity of the side-chain protons. rsc.org

Acid-Base Chemistry and Tautomeric Considerations of the Compound

The acid-base chemistry of this compound is primarily centered on the furan ring's susceptibility to protonation and subsequent ring-opening under acidic conditions. While furan itself is a weak base, strong acids can lead to its irreversible degradation. In the context of substituted furans, acid-catalyzed hydrolysis can lead to the formation of dicarbonyl compounds. For instance, the acid-catalyzed hydrolysis of 2,5-dialkylfurans is a known pathway to produce 1,4-dicarbonyls.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is not a significant consideration for this compound in its ground state. The aromatic nature of both the furan and phenyl rings contributes to their stability, and there are no readily available protons that can migrate to form stable tautomers. However, in derivatives where a hydroxyl group is introduced, such as in 4-hydroxy-2,5-dimethyl-3(2H)-furanone, keto-enol tautomerism becomes a crucial factor influencing the compound's properties and reactivity. nih.gov The rate of tautomerization in such systems is highly dependent on the pH of the medium. nih.gov

Photochemical and Electrochemical Reaction Pathways

The presence of both a furan ring and a bromophenyl group in this compound suggests a rich potential for photochemical and electrochemical reactivity.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor to an acceptor molecule, resulting in charge separation. edinst.com In the case of this compound, the furan ring can act as an electron donor, while the bromophenyl group can act as an electron acceptor, particularly upon photoexcitation. The molecule can be viewed as a donor-bridge-acceptor (D-B-A) system, where the furan is the donor, the phenyl ring is the bridge, and the bromo substituent is the acceptor moiety. rsc.orgnih.gov

The feasibility of PET is governed by the thermodynamic driving force, which can be estimated using the Rehm-Weller equation. edinst.com The process is influenced by the redox potentials of the donor and acceptor, the excitation energy, and the distance between the donor and acceptor. edinst.com In a related system, 5-bromouracil-labeled DNA, photoinduced electron transfer has been observed, highlighting the role of the bromo-substituent in mediating such processes. rsc.org The efficiency of PET in this compound would depend on the interplay between the rates of forward electron transfer and back electron transfer.

Electrochemical Redox Potentials and Mechanisms

The electrochemical behavior of this compound is expected to be characterized by both oxidation and reduction processes. The furan ring, being electron-rich, is susceptible to oxidation. The bromophenyl group, on the other hand, can undergo reduction, leading to the cleavage of the carbon-bromine bond.

A relevant study on the electrochemical synthesis of 2,5-furandicarboxylic acid from methyl 5-bromo-2-furancarboxylate demonstrates the feasibility of electrochemically cleaving a C-Br bond on a furan ring. acs.org In this process, the brominated furan derivative is reduced at the cathode, leading to the removal of the bromide ion and the formation of an anionic intermediate that can then react with an electrophile like CO₂. acs.org This suggests that the electrochemical reduction of this compound would likely proceed via the cleavage of the C-Br bond, generating a phenyl radical anion intermediate. The redox potential for this process would be a key parameter determining the required applied voltage.

Kinetic and Thermodynamic Studies of Reaction Pathways

Quantitative understanding of the reactivity of this compound requires kinetic and thermodynamic data for its various reaction pathways. While specific data for this compound is scarce, studies on related furan derivatives provide valuable benchmarks.

The kinetics of the reactions of hydroxyl radicals with furan and its alkylated derivatives have been studied over a range of temperatures and pressures. researchgate.net These studies reveal that the rate coefficients for these reactions generally exhibit a negative temperature dependence at lower temperatures, indicating that the addition reactions to the furan ring are dominant. researchgate.net The rate constants for the reaction of OH radicals with 2-methylfuran and 2,5-dimethylfuran are on the order of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net It is expected that the reaction of OH radicals with this compound would have a similar rate constant, with the addition to the furan ring being the primary reaction channel.

Thermodynamic properties, such as the standard enthalpy of formation, have been determined for 2-methylfuran. researchgate.net This data, combined with computational methods, can be used to estimate the thermodynamic feasibility of various reactions involving the furan moiety of the target compound. For instance, the bond dissociation energies of the C-H bonds on the furan ring and the methyl group can be calculated to predict the most likely sites for hydrogen abstraction in radical reactions. mdpi.com Theoretical studies on the thermal decomposition of substituted furans have shown that H-transfer reactions can play a significant role. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a detailed mapping of the proton and carbon framework of 2-(2-Bromophenyl)-5-methylfuran.

1D NMR Techniques: ¹H, ¹³C, and Heteronuclear NMR

The ¹H NMR spectrum of this compound provides initial information about the number and electronic environment of protons. The spectrum is expected to show distinct signals for the aromatic protons on the phenyl and furan (B31954) rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of the furan ring.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. It will display signals for the quaternary carbons (including the carbon attached to the bromine and the carbons at the ring junction), the protonated aromatic carbons, and the methyl carbon. The chemical shifts provide insight into the hybridization and electronic environment of each carbon atom. Analysis of substituent effects on the chemical shifts of substituted furans can provide a basis for predicting these values. rsc.org

While no specific ¹⁹F NMR data is applicable due to the absence of fluorine, this technique would be invaluable if a fluorine substituent were present, providing sensitive and precise information about its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on analogous structures and established substituent effects. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃) ~2.4 ~14
Furan H-3 ~6.5 ~109
Furan H-4 ~6.1 ~106
Phenyl H-3' ~7.3 ~131
Phenyl H-4' ~7.2 ~128
Phenyl H-5' ~7.4 ~130
Phenyl H-6' ~7.6 ~127
Furan C-2 - ~155
Furan C-5 - ~152
Phenyl C-1' - ~133

2D NMR Techniques: COSY, HSQC, HMBC, NOESY, ROESY for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, it would confirm the connectivity between adjacent protons on the furan ring (H-3 and H-4) and on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹JCH). sdsu.eduepfl.ch This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the furan proton signals to their respective furan carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is instrumental in connecting different fragments of the molecule. sdsu.eduepfl.ch For example, HMBC would show correlations from the furan protons to the carbons of the phenyl ring, and vice-versa, confirming the C-C bond between the two rings. Correlations from the methyl protons to the C-5 and C-4 carbons of the furan ring would also be expected. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformation. For this compound, NOESY or ROESY could provide information about the preferred rotational conformation (atropisomerism) around the C-C single bond connecting the furan and phenyl rings by showing correlations between specific protons on each ring. researchgate.net

Solid-State NMR Spectroscopy for Crystalline Forms

While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline structures. ssNMR can reveal differences in the local electronic environment and internuclear distances of the atoms in different crystal packing arrangements. For substituted furans, ssNMR could provide evidence for the nature of intermolecular interactions in the solid state. nanomaterchem.com

Dynamic NMR Spectroscopy for Rotational Barriers

The C-C bond between the phenyl and furan rings is subject to restricted rotation, particularly due to the steric hindrance imposed by the ortho-bromo substituent. This can give rise to atropisomers, which are stereoisomers resulting from hindered rotation. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of such rotational processes. gac.edumontana.edu

By acquiring NMR spectra at different temperatures, the rate of interconversion between the rotamers can be determined. gac.edu At low temperatures, where rotation is slow on the NMR timescale, separate signals for each rotamer might be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a single averaged signal at high temperatures. acs.orgnih.gov By analyzing the line shapes at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for rotation can be calculated, providing quantitative insight into the conformational stability of the molecule. acs.orgresearchgate.net For biaryl systems, these barriers can range significantly depending on the steric bulk of the substituents. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. kobv.de For this compound (C₁₁H₉BrO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two m/z units (M and M+2).

Table 2: HRMS Data for this compound

Ion Calculated m/z (for C₁₁H₉⁷⁹BrO) Calculated m/z (for C₁₁H₉⁸¹BrO)
[M]⁺ 235.9837 237.9816
[M+H]⁺ 236.9915 238.9894

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) can also provide valuable structural information. Characteristic fragments might include the loss of the bromine atom, the methyl group, or cleavage of the bond between the two aromatic rings, helping to confirm the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Derivation

Tandem mass spectrometry (MS/MS) provides profound insight into the structure of this compound by elucidating the fragmentation pathways of its molecular ion. In a typical MS/MS experiment, the molecular ion (M⁺˙) is first isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting spectrum is a fingerprint of the molecule's structure.

For this compound (molar mass: 237.09 g/mol ), the molecular ion peak would be observed at m/z 236 and 238 with approximately equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

The fragmentation of aromatic compounds is often dominated by cleavages that preserve the stable aromatic ring structures. whitman.edu Key fragmentation pathways for this compound would likely involve:

Loss of a bromine atom: A significant fragment would be expected at m/z 157, corresponding to the [M-Br]⁺ ion. This results from the cleavage of the C-Br bond.

Loss of a methyl group: Cleavage of the methyl group from the furan ring would yield a fragment at m/z 221/223 ([M-CH₃]⁺).

Loss of CO: Furan rings can undergo decarbonylation, leading to a fragment at m/z 208/210 ([M-CO]⁺).

Cleavage of the phenyl-furan bond: This would lead to fragments corresponding to the bromophenyl cation (m/z 155/157) and the methylfuran cation (m/z 81). The presence of a prominent peak at m/z 91 is a common feature in the mass spectra of alkyl-substituted benzene (B151609) rings. whitman.edu

These fragmentation patterns allow for the unambiguous identification of the compound's core structure, including the connectivity of the bromophenyl and methylfuran moieties.

Table 1: Predicted MS/MS Fragment Ions of this compound

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment IonDescription
236/238[C₁₁H₉BrO]⁺˙Molecular Ion (M⁺˙)
221/223[C₁₀H₆BrO]⁺Loss of a methyl radical ([M-CH₃]⁺)
157[C₁₁H₉O]⁺Loss of a bromine radical ([M-Br]⁺)
155/157[C₆H₄Br]⁺Bromophenyl cation
81[C₅H₅O]⁺Methylfuran cation

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile compounds, making it ideally suited for the analysis of this compound. In GC-MS, the sample is vaporized and passed through a chromatographic column that separates components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer for detection and identification.

For purity assessment, a GC-MS analysis of a this compound sample would ideally show a single, sharp chromatographic peak, indicating the absence of volatile impurities. The retention time of this peak is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). Due to its relatively high molecular weight and boiling point, a non-polar or medium-polarity column, such as a DB-5MS or HP-5MS, is typically employed. nih.goveurl-pc.eu The temperature program would start at a lower temperature and gradually ramp up to ensure good separation from any potential starting materials or by-products from its synthesis. nih.gov

The mass spectrum associated with the main chromatographic peak serves to confirm the identity of this compound. This spectrum would display the characteristic isotopic pattern of bromine and the fragmentation pattern discussed in the MS/MS section. GC-MS is highly effective for analyzing complex mixtures, capable of separating isomers and related furan derivatives. nih.govrestek.com

Table 2: Typical GC-MS Parameters for Furan Derivative Analysis

ParameterValue/Description
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness nih.gov
Carrier Gas Helium, constant flow rate (e.g., 1.0 mL/min) nih.gov
Injection Mode Splitless or Split
Injector Temp. 250-280 °C nih.gov
Oven Program Initial temp 50-60°C, ramp at 10-20°C/min to a final temp of 280-300°C nih.gov
MS Detector Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

While GC-MS is suitable for the volatile this compound, liquid chromatography-mass spectrometry (LC-MS) is indispensable for analyzing any non-volatile derivatives, metabolites, or degradation products. nih.gov For instance, if the compound undergoes oxidation, forming carboxylic acid or hydroxylated species, these products would be less volatile and potentially thermally unstable, making them poor candidates for GC analysis.

In LC-MS, separation occurs in the liquid phase, typically using a reversed-phase column (e.g., C18). The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. After separation, the eluent is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

LC-MS/MS analysis is particularly powerful for detecting trace amounts of furan-derived metabolites in complex biological matrices. nih.gov For this compound, this could involve identifying products of metabolic transformation, which often involves reactions that increase polarity and decrease volatility. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Functional Group Identification and Band Assignment

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. The resulting spectra provide a detailed fingerprint based on the functional groups present.

The IR spectrum of this compound is expected to show a series of characteristic absorption bands:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl group's C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

C=C Stretching (Aromatic and Furan): Vibrations corresponding to the carbon-carbon double bonds in both the phenyl and furan rings are expected in the 1450-1600 cm⁻¹ range.

Furan Ring Vibrations: The furan ring has characteristic stretching and breathing vibrations. The C-O-C stretching of the furan ring typically results in strong bands in the 1000-1250 cm⁻¹ region. Studies on related compounds like 2-methylfuran (B129897) show characteristic bands in this area. udayton.educhemicalbook.com

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted benzene and furan rings appear in the 650-900 cm⁻¹ region and are diagnostic of the substitution pattern.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds of the aromatic rings, often produce strong Raman signals, whereas polar groups like C-O can be weak.

Table 3: Predicted IR and Raman Band Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected IR IntensityExpected Raman Intensity
> 3000Aromatic C-H StretchMediumMedium
2850-3000Aliphatic C-H StretchMediumMedium
1450-1600C=C Ring StretchingStrongStrong
1000-1250Furan C-O-C StretchStrongWeak
650-900C-H Out-of-Plane BendStrongWeak
500-600C-Br StretchMediumStrong

Conformational Analysis via Vibrational Modes

The rotational freedom around the single bond connecting the phenyl and furan rings allows for different spatial orientations (conformers) of this compound. These conformers may have distinct vibrational frequencies, particularly for modes involving the inter-ring bond and the groups attached to the rings.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π → π transitions associated with the conjugated π-systems of the furan and bromophenyl rings.

The spectrum would likely show strong absorption bands in the ultraviolet region, typically between 200 and 400 nm. The furan ring itself has characteristic absorptions, and its conjugation with the bromophenyl ring will likely cause a bathochromic (red) shift of these bands to longer wavelengths compared to the individual, unsubstituted rings. The presence of the bromine atom (an auxochrome) may also influence the position and intensity of the absorption maxima. Studies on related furan radicals have identified electronic transitions in the visible region, suggesting that the electronic structure is significantly influenced by substitution. nih.gov

X-ray Diffraction Techniques for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is likely to be a solid at room temperature, these techniques would provide invaluable information about its molecular structure and packing.

Single-crystal X-ray diffraction analysis, if suitable crystals can be grown, would provide an unambiguous determination of the molecular structure of this compound. This would include precise bond lengths, bond angles, and torsion angles, revealing the relative orientation of the bromophenyl and methylfuran rings.

A study on a related compound, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, demonstrated how single-crystal X-ray diffraction can elucidate the dihedral angles between the furan and phenyl rings, as well as intermolecular interactions such as hydrogen bonds and π-π stacking that dictate the crystal packing. nih.gov For this compound, this technique would reveal how the molecules arrange themselves in the crystal lattice, influenced by weak intermolecular forces.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state characterization of organic molecules. Different polymorphs can exhibit distinct physical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms.

While no specific polymorphism studies on this compound have been reported, the potential for different crystal packing arrangements due to the molecule's conformational flexibility makes such a study relevant. A PXRD analysis would involve collecting a diffraction pattern from a powdered sample and comparing it to patterns of known phases or simulated patterns from single-crystal data. The presence of different peaks in the diffractograms of different batches would indicate polymorphism.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures, impurities, or related compounds, and for the assessment of its purity.

Developing a robust HPLC method for this compound would involve a systematic approach to optimize the separation parameters.

Column Selection: A reversed-phase C18 or C8 column would be a suitable starting point, as these are effective for the separation of a wide range of non-polar to moderately polar organic compounds. nih.gov For halogenated aromatic compounds, phenyl-based columns (e.g., Phenyl-Hexyl) can offer alternative selectivity due to π-π interactions. chromforum.org

Mobile Phase: A mobile phase consisting of a mixture of water or a buffer and an organic modifier like acetonitrile or methanol would be employed. nih.govsigmaaldrich.com Gradient elution, where the proportion of the organic modifier is increased during the run, would likely be necessary to ensure adequate separation and reasonable analysis time. nih.gov The use of an acid additive, such as formic acid or trifluoroacetic acid, can improve peak shape for certain compounds. chromforum.org

Detection: A UV detector set at a wavelength where the analyte exhibits strong absorbance (determined from the UV-Vis spectrum) would be appropriate for detection and quantification.

Table 3: Illustrative Starting Conditions for HPLC Method Development for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 310 nm (hypothetical λmax)

Note: This table provides a generic starting point for method development and is not based on specific experimental data for this compound.

Preparative Chromatography for Compound Isolation

In the synthesis of this compound, the final crucial step following the chemical reaction is the isolation and purification of the target compound from the crude reaction mixture. This mixture typically contains the desired product, unreacted starting materials, catalysts, and various byproducts. To obtain this compound in a highly pure form, suitable for subsequent spectroscopic and analytical characterization, preparative chromatography is the method of choice. The selection of the appropriate chromatographic technique and conditions is paramount for achieving efficient separation and high recovery of the final product.

The most commonly employed preparative chromatographic techniques for the purification of moderately polar organic compounds like this compound are flash column chromatography and preparative high-performance liquid chromatography (prep-HPLC).

Flash Column Chromatography

Flash column chromatography is a widely used, rapid, and cost-effective purification technique for isolating compounds in milligram to gram scales. phenomenex.comnews-medical.net This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a solvent system (mobile phase) is pushed through the column under moderate pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. news-medical.net

For the purification of furan derivatives, including those with bromo-substituents, normal-phase flash chromatography is frequently utilized. umich.edu The crude reaction mixture is first concentrated to a small volume, adsorbed onto a small amount of silica gel, and then carefully loaded onto the top of the column. The choice of the mobile phase is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC). A common mobile phase for compounds of similar polarity to this compound is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The gradient of the mobile phase can be systematically increased in polarity to elute the components from the column based on their affinity for the stationary phase.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving even higher levels of purity, particularly for analytical standards or when separating closely related isomers, preparative HPLC is the preferred method. umich.edu Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. Both normal-phase and reversed-phase chromatography can be employed, though reversed-phase is very common for the purification of a wide range of organic molecules. biotage.combiotage.com

In a typical reversed-phase prep-HPLC setup for a compound like this compound, a C18-functionalized silica gel column would be used as the stationary phase. The mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. biotage.com The sample is dissolved in a suitable solvent and injected into the system. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate the target compound from impurities. The fractions are collected as they elute from the column, and those containing the pure product are identified by an in-line detector (e.g., UV-Vis) and subsequently combined and concentrated.

Below is a table summarizing typical parameters for the preparative chromatographic purification of aryl-substituted furans, which would be applicable for the isolation of this compound.

ParameterFlash Column ChromatographyPreparative HPLC (Reversed-Phase)
Stationary Phase Silica Gel (SiO₂)C18-functionalized Silica
Typical Mobile Phase Hexane/Ethyl Acetate GradientWater/Acetonitrile Gradient with 0.1% Formic Acid
Elution Mode Gradient or IsocraticGradient
Detection Method Thin-Layer Chromatography (TLC)UV-Vis Detector (e.g., at 254 nm)
Typical Scale Milligrams to GramsMicrograms to Grams
Primary Application Primary purification from reaction mixtureHigh-purity isolation, separation of close isomers

Computational and Theoretical Chemistry Studies of 2 2 Bromophenyl 5 Methylfuran

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods provide insights into the electronic environment and potential reactivity of a compound like 2-(2-bromophenyl)-5-methylfuran.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would typically be employed to determine its ground state properties. This includes optimizing the molecular geometry to find the most stable arrangement of atoms in three-dimensional space.

From these calculations, key parameters such as bond lengths, bond angles, and dihedral angles can be obtained. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyHypothetical Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment1.8 D

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties.

For this compound, high-level ab initio calculations could be used to precisely determine its thermodynamic properties, such as its heat of formation and Gibbs free energy. Additionally, these methods can be employed to simulate various types of spectra, including infrared (IR), Raman, and UV-Vis spectra, which would aid in the experimental identification and characterization of the compound.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP would likely show negative potential regions (red and yellow) around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would highlight areas prone to nucleophilic attack.

Fukui function analysis is another method used to predict local reactivity. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis helps to identify the most electrophilic and nucleophilic atoms in the molecule, complementing the insights gained from MEP analysis.

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical chemistry provides powerful tools to explore the mechanisms of chemical reactions, offering a level of detail that is often difficult to obtain through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Computations

To understand how this compound participates in chemical reactions, for instance, in cross-coupling reactions where the bromine atom is substituted, computational chemists would first locate the transition state (TS) for the reaction. The transition state is the highest energy point along the reaction pathway. Various algorithms are available to find the geometry of the TS.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired starting materials and products.

Activation Energy Barriers and Reaction Rate Constant Predictions

The energy difference between the reactants and the transition state is the activation energy barrier. This barrier is a critical factor in determining the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction. By calculating the activation energies for different potential reaction pathways, chemists can predict which pathway is more likely to occur.

Using the activation energy and other parameters obtained from computational calculations, it is possible to predict the reaction rate constant using theories such as Transition State Theory (TST). These theoretical rate constants can then be compared with experimental kinetic data, if available, to validate the proposed reaction mechanism.

Table 2: Hypothetical Activation Energies for a Reaction Involving this compound

Reaction PathwayActivation Energy (kcal/mol)
Pathway A25
Pathway B35

Note: The values presented in this table are hypothetical and illustrate how computational chemistry can be used to compare the feasibility of different reaction pathways.

Solvation Models and Environmental Effects on Reactivity

The chemical reactivity and physical properties of a molecule can be significantly altered by its surrounding environment, particularly by the solvent. Computational solvation models are employed to simulate these environmental effects, providing a more accurate picture of the molecule's behavior in solution.

Research Findings:

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a common choice for studying furan (B31954) derivatives. tandfonline.com In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, which polarizes in response to the solute's charge distribution. This method has been effectively used with Time-Dependent Density Functional Theory (TD-DFT) calculations to predict the electronic transitions of furan-containing molecules in various solvents, such as chloroform. tandfonline.com

For this compound, applying a PCM approach would be crucial for understanding its reactivity. The model would calculate the change in the molecule's energy and electronic structure when transferred from the gas phase to a solvent. Solvents of varying polarities, from nonpolar (like hexane) to polar protic (like ethanol) and aprotic (like DMSO), would likely have distinct impacts.

The key reactivity indicators that would be assessed include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap, are critical for predicting chemical reactivity. A solvent can stabilize or destabilize these orbitals, thereby altering the energy gap. For instance, polar solvents might preferentially stabilize a more polar ground or excited state, leading to a red-shift (shift to longer wavelength) in the UV-Vis absorption spectrum.

Molecular Electrostatic Potential (MEP): An MEP map identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. For this compound, the oxygen atom of the furan ring and the bromine atom are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or capable of forming intermolecular interactions. The solvent can shield or enhance these potential sites, modulating the molecule's interaction with other reagents.

Global Chemical Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, can be calculated in different solvent environments to quantify changes in stability and reactivity.

In essence, solvation models predict that the reactivity of this compound would be environmentally dependent. Reactions involving charge separation in the transition state would be particularly sensitive to solvent polarity.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a system over time, providing a detailed view of conformational flexibility and intermolecular interactions. researchgate.netescholarship.org

Conformational Landscapes:

The most significant conformational degree of freedom in this compound is the torsion angle around the C-C single bond connecting the phenyl and furan rings. This rotation determines the relative orientation of the two rings. MD simulations can explore the potential energy surface associated with this rotation to identify stable conformers (energy minima) and the energy barriers separating them. frontiersin.org Steric hindrance between the hydrogen atom at position 3 of the furan ring and the bromine atom on the phenyl ring would likely result in a non-planar (twisted) lowest-energy conformation. The simulation would generate an ensemble of conformations, revealing the probability of finding the molecule in different rotational states at a given temperature.

Intermolecular Interactions:

MD simulations are also a powerful tool for studying how molecules of this compound interact with each other in condensed phases (liquids or solids). gatech.eduresearchgate.net Key potential interactions include:

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This occurs due to a region of positive electrostatic potential (the σ-hole) on the outermost portion of the bromine atom, which can interact favorably with a nucleophile, such as the oxygen atom of a neighboring furan ring. researchgate.netrsc.org

Dispersion Forces: London dispersion forces are fundamental to intermolecular attraction and would play a significant role in the interactions between these molecules. gatech.edu

By simulating a system with many molecules, MD can predict bulk properties like liquid structure and lattice energies for molecular crystals, which are governed by the sum of these intermolecular forces. gatech.edu

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Prediction

QSPR and QSAR are computational methodologies that aim to correlate the chemical structure of compounds with their physical properties (QSPR) or biological activities (QSAR). These models, once established, can be used to predict the properties and activities of new, untested compounds.

Methodology:

To develop a QSPR or QSAR model for a series of compounds related to this compound, the following steps would be taken:

Dataset Assembly: A dataset of furan derivatives with known experimental data for a specific property (e.g., boiling point, solubility for QSPR) or biological activity (e.g., antibacterial activity against a specific strain for QSAR) would be compiled. bohrium.com

Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological: Describing atomic connectivity.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Including dipole moment, partial charges, and HOMO/LUMO energies.

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors (independent variables) to the property/activity (dependent variable).

Validation: The predictive power of the model would be rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process).

For this compound, a QSAR study could, for example, predict its potential as an antimicrobial agent by comparing its calculated descriptors to a model built from furan derivatives with known antimicrobial activities. bohrium.com Similarly, a QSPR model could predict its solubility in water, a crucial parameter for environmental fate or pharmaceutical development.

In Silico Prediction of Spectroscopic Parameters and Validation

Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can aid in the identification and structural elucidation of newly synthesized compounds. The primary methods involve Density Functional Theory (DFT) for vibrational and electronic spectra and the Gauge-Independent Atomic Orbital (GIAO) method for NMR spectra. globalresearchonline.netresearchgate.net

Vibrational and Electronic Spectra (FT-IR and UV-Vis):

DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies of a molecule. tandfonline.comscielo.org.za These calculated frequencies can be correlated with experimental FT-IR and Raman spectra. For this compound, characteristic vibrational modes can be predicted and compared with experimental values for validation.

Table 1. Predicted Characteristic Vibrational Frequencies for this compound (Hypothetical Data Based on Analogous Compounds). scielo.org.za
Vibrational ModePredicted Wavenumber (cm-1)Associated Functional Group
Aromatic C-H Stretch3120 - 3070Phenyl and Furan Rings
Aliphatic C-H Stretch3029 - 2896Methyl Group
Aromatic C=C Stretch1610 - 1430Phenyl and Furan Rings
C-O-C Asymmetric Stretch~1250Furan Ring
C-Br Stretch~680Bromophenyl Group

Similarly, TD-DFT calculations can predict the electronic absorption wavelengths (λ_max) corresponding to the UV-Vis spectrum. scielo.org.za These transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied ones (like LUMO).

Nuclear Magnetic Resonance (NMR) Spectra:

The GIAO method is widely used to calculate the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. globalresearchonline.netresearchgate.net These theoretical shifts are often calculated for the molecule in isolation (gas phase) and then compared to experimental spectra recorded in a solvent like CDCl₃.

Table 2. Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Hypothetical Data Based on Analogous Compounds). chemicalbook.com
Nucleus TypePredicted Chemical Shift (δ, ppm)Assignment
¹H (Aromatic)7.0 - 7.8Protons on Bromophenyl Ring
¹H (Furan)6.0 - 7.3Protons on Furan Ring
¹H (Methyl)~2.3-CH₃ Protons
¹³C (Aromatic/Furan)108 - 155Carbons of Phenyl and Furan Rings
¹³C (C-Br)~122Carbon attached to Bromine
¹³C (Methyl)~14-CH₃ Carbon

The strong agreement between these in silico predicted spectra and experimentally obtained data serves as a powerful validation of the computed lowest-energy structure of the molecule. researchgate.net

Applications of 2 2 Bromophenyl 5 Methylfuran in Advanced Synthetic Disciplines

As a Key Building Block in Target-Oriented Synthesis

The strategic placement of functional groups in 2-(2-Bromophenyl)-5-methylfuran makes it a valuable precursor in the synthesis of more complex molecules with specific functions.

Precursor in the Total Synthesis of Natural Product Analogs

While direct application of this compound in the total synthesis of natural products is not yet widely documented, the furan (B31954) moiety is a common structural motif in a variety of natural products. For instance, furan-containing compounds are key components of many biologically active molecules. The synthesis of (5S)-5-methylfuran-2(5H)-one from L-lactic acid ethyl ester demonstrates the use of simple furan derivatives as chiral building blocks in organic synthesis researchgate.net. The this compound scaffold could, therefore, serve as a starting point for the synthesis of analogs of natural products, where the bromophenyl group offers a handle for introducing further complexity through cross-coupling reactions.

Scaffold for Pharmacophore Discovery in Medicinal Chemistry Research

The 2,5-disubstituted furan core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. semanticscholar.orgchemrxiv.org These structures are known to interact with biological targets such as DNA and RNA, and have shown a range of activities including antimicrobial and anticancer properties. semanticscholar.org The 2-aryl-5-methylfuran structure, in particular, provides a robust framework for the development of new pharmacophores.

The design of novel bioactive agents often relies on pharmacophore modeling, which involves identifying the essential structural features required for biological activity. nih.govyoutube.comarxiv.org The this compound molecule can be used as a starting scaffold, where the bromine atom serves as a versatile point for modification to explore the chemical space around a biological target. For example, a series of N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides, some containing a bromophenyl group, have been synthesized and evaluated for their antimicrobial activity. mdpi.com This highlights the utility of the bromophenyl moiety in developing new therapeutic agents.

A hypothetical library of compounds derived from this compound could be designed to target specific enzymes or receptors. The furan ring can act as a central core, while the substituents at the 2- and 5-positions can be varied to optimize binding affinity and selectivity.

Monomer in Polymer Synthesis and Material Science Applications (e.g., Conductive Polymers, OLEDs)

Furan-based polymers have attracted significant attention for their potential applications in material science, particularly as conductive polymers and in organic light-emitting diodes (OLEDs). Polyfurans can be synthesized through the electropolymerization of furan or its derivatives. core.ac.ukresearchgate.net The use of substituted furans, such as 2,5-dibromofuran, has been explored for the synthesis of polyfuran films. core.ac.uk In this context, this compound could serve as a monomer for the synthesis of novel polymers. The bromine atom on the phenyl ring provides a site for cross-coupling polymerization reactions, such as Suzuki or Stille couplings, which are powerful methods for creating carbon-carbon bonds and forming conjugated polymer backbones. libretexts.org

Furthermore, 2,5-diaryl furans have been investigated as blue emissive materials for OLEDs. semanticscholar.orgchemrxiv.org The photophysical properties of these materials can be tuned by modifying the aryl substituents. The this compound scaffold could be a valuable building block for creating new OLED materials with tailored electronic and optical properties. The synthesis of 2,4,6-triaryl-λ5-phosphinines and their use in OLEDs demonstrates the potential of heterocyclic compounds in this field. nih.gov

Advanced Derivatization Strategies and Analogue Libraries

The chemical reactivity of this compound allows for the creation of diverse libraries of related compounds through regioselective functionalization and palladium-catalyzed cross-coupling reactions.

Regioselective Functionalization of the Furan Ring

The furan ring in this compound can be selectively functionalized at specific positions. One common method is through lithiation, where a strong base like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) is used to deprotonate one of the ring's carbon atoms, followed by quenching with an electrophile. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents. For 2,5-disubstituted furans, lithiation typically occurs at the 3- or 4-position. The precise conditions, such as the choice of base, solvent, and temperature, can be optimized to favor one regioisomer over the other. rsc.orgresearchgate.net For instance, the lithiation of 2-(2,5-dibromophenyl)-1,3,6,2-dioxazaborocane showed a preference for lithiation at a specific bromine-substituted position. researchgate.net

Another approach for functionalizing the furan ring is through electrophilic substitution reactions, such as bromination or nitration. The electron-rich nature of the furan ring makes it susceptible to attack by electrophiles. The regioselectivity of these reactions is also governed by the directing effects of the substituents.

Reaction Type Reagents Position of Functionalization Potential Products
Lithiation-Electrophilic Quench1. nBuLi or LDA2. Electrophile (e.g., CO₂, I₂, R-CHO)3- or 4-position of the furan ringCarboxylic acids, iodinated furans, alcohols
Electrophilic BrominationN-Bromosuccinimide (NBS)3- or 4-position of the furan ringBrominated furan derivatives

Modifications of the Phenyl Substituent via Palladium-Catalyzed Reactions

The bromine atom on the phenyl ring of this compound is a key functional group that enables a wide array of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromophenyl group with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org The Suzuki-Miyaura coupling is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of biaryl compounds. nih.govnih.govnih.gov For example, N-(4-bromophenyl)furan-2-carboxamide has been successfully coupled with various aryl and heteroaryl boronic acids. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the bromophenyl group with a primary or secondary amine. wikipedia.org This is a powerful method for synthesizing arylamines, which are important structures in many pharmaceuticals. nih.govorganic-chemistry.orgyoutube.comlibretexts.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands.

Sonogashira Coupling: This reaction couples the bromophenyl group with a terminal alkyne to form an alkynyl-substituted aromatic compound. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. thieme-connect.deorganic-chemistry.orglibretexts.org This method is valuable for introducing alkyne functionalities, which can be further elaborated into more complex structures.

Heck Coupling: In the Heck reaction, the bromophenyl group is coupled with an alkene to form a new carbon-carbon bond, leading to the formation of a substituted alkene.

These palladium-catalyzed reactions allow for the systematic modification of the phenyl substituent, enabling the creation of large and diverse libraries of analogs from a single starting material.

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-MiyauraBoronic acid/esterPd(PPh₃)₄, K₂CO₃Biaryl
Buchwald-HartwigAminePd₂(dba)₃, phosphine ligand, NaOtBuArylamine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NArylalkyne
HeckAlkenePd(OAc)₂, PPh₃, Et₃NSubstituted alkene

Transformations of the Bromine Atom into Diverse Functionalities

The bromine atom on the phenyl ring of This compound represents a key functional handle for a variety of synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of This compound with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. While no specific examples with this exact substrate are documented, the general reaction is widely applicable to aryl bromides.

Buchwald-Hartwig Amination: The synthesis of N-aryl compounds from This compound could theoretically be achieved via Buchwald-Hartwig amination. This would involve the palladium-catalyzed reaction with a primary or secondary amine. Again, specific data for this substrate is not available.

Sonogashira Coupling: The introduction of an alkynyl group could be accomplished through the Sonogashira coupling of This compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This would yield alkynyl-substituted furan derivatives, but specific research on this transformation for the title compound is absent.

Other potential transformations of the bromine atom include the Heck reaction for the formation of alkenes, the Stille coupling with organostannanes, and the Ullmann condensation for the formation of diaryl ethers. However, the application of these powerful synthetic tools to This compound has not been reported in the available scientific literature.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerPotential ProductCatalyst System (General)
Suzuki-MiyauraArylboronic acid2-(2-Arylphenyl)-5-methylfuranPd catalyst (e.g., Pd(PPh₃)₄), Base
Buchwald-HartwigAmine (R₂NH)2-(2-(Dialkylamino)phenyl)-5-methylfuranPd catalyst, Ligand, Base
SonogashiraTerminal alkyne2-(2-(Alkynyl)phenyl)-5-methylfuranPd catalyst, Cu(I) co-catalyst, Base
HeckAlkene2-(2-(Alkenyl)phenyl)-5-methylfuranPd catalyst, Base
StilleOrganostannane2-(2-Arylphenyl)-5-methylfuranPd catalyst

Role in Multicomponent Reactions (MCRs) for Structural Diversity

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex molecules. The furan moiety and the aryl bromide group in This compound could potentially participate in various MCRs. For instance, the furan ring could act as a diene in Diels-Alder reactions, or the entire molecule could be a building block in reactions like the Passerini, Ugi, or Biginelli reactions. However, a thorough search of the literature did not yield any specific examples of This compound being used in any MCRs. The development of novel MCRs involving this compound could lead to the rapid synthesis of diverse heterocyclic scaffolds, but this area remains unexplored.

Catalytic Applications: Ligand Precursor and Organocatalyst Development

The structure of This compound offers the potential for its conversion into valuable ligands for catalysis. For example, the bromine atom could be displaced by a phosphine group via a metal-catalyzed phosphination or a lithiation-trapping sequence to create a phosphine ligand. Such a ligand, incorporating both a furan and a phenylphosphine (B1580520) moiety, could exhibit unique electronic and steric properties in transition metal catalysis.

Furthermore, the furan ring itself, with its heteroatom and aromatic character, could serve as a core for the design of novel organocatalysts. However, there are no reports of This compound or its derivatives being utilized as ligand precursors or in the development of organocatalysts.

Biological Relevance and Mechanistic Studies

Approaches to Molecular Target Identification and Validation

Identifying the molecular targets of a novel compound like 2-(2-Bromophenyl)-5-methylfuran is a critical first step in understanding its biological activity. A common approach involves a combination of computational and experimental methods. Initially, in silico screening, also known as virtual screening, could be utilized. This involves using the three-dimensional structure of the compound to predict its binding affinity to a library of known biological targets, such as enzymes and receptors.

Following computational predictions, experimental validation is essential. Techniques such as affinity chromatography-mass spectrometry could be employed. In this method, a derivative of this compound would be immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Another powerful tool is the use of chemical proteomics, which can identify protein targets in a more native cellular context. This might involve synthesizing a probe molecule based on the structure of this compound that can be used to label and pull down its interacting partners from cells.

Enzymatic Inhibition Mechanisms and Binding Kinetics (e.g., Reversible, Irreversible Inhibition)

Should this compound be identified as an enzyme inhibitor, the next step would be to characterize its mechanism of inhibition and binding kinetics. Standard enzymatic assays would be performed in the presence and absence of the compound. By measuring the rate of the enzymatic reaction at varying substrate and inhibitor concentrations, it is possible to determine the type of inhibition.

Reversible inhibition could be competitive, uncompetitive, or non-competitive, which can be distinguished using Lineweaver-Burk or Michaelis-Menten plots.

Irreversible inhibition would be indicated if the enzyme's activity cannot be recovered after removal of the compound, for instance, through dialysis.

Receptor Binding Assays and Ligand-Receptor Interaction Hypotheses

If this compound is hypothesized to interact with a specific receptor, radioligand binding assays are a gold-standard method for validation. In these assays, a known radiolabeled ligand for the receptor of interest competes with varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki).

Once binding is confirmed, computational docking studies can be used to generate hypotheses about the specific interactions between the ligand and the receptor's binding pocket. These models can predict potential hydrogen bonds, hydrophobic interactions, or other forces that stabilize the ligand-receptor complex, guiding further optimization of the compound.

Structure-Activity Relationship (SAR) Studies: Design Principles and Data Interpretation

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogs of a lead compound to understand how specific structural modifications affect its biological activity. For this compound, this would involve systematically altering different parts of the molecule, such as:

The position of the bromo substituent on the phenyl ring (e.g., moving it to the meta or para position).

Replacing the bromo group with other halogens (fluoro, chloro, iodo) or other functional groups to probe electronic and steric effects.

Modifying the methyl group on the furan (B31954) ring (e.g., replacing it with larger alkyl groups or other substituents).

Altering the furan ring itself , for instance, by replacing it with another five-membered heterocycle like thiophene (B33073) or pyrrole.

The biological activity of each analog would be determined using the relevant assays (e.g., enzymatic or cell-based assays). The resulting data would be used to build an SAR model, which is crucial for designing more potent and selective compounds.

A search for SAR studies on related structures provides examples of how such analyses are conducted. For instance, a study on 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors explored modifications of a furan-containing scaffold to improve activity. nih.gov

Cell-Based Assays for Investigating Cellular Uptake, Localization, and Pathway Modulation

Cell-based assays are fundamental to understanding how a compound affects cellular processes. broadinstitute.orgnih.gov To investigate this compound, a variety of such assays would be necessary.

To determine cellular uptake, the compound could be quantified in cell lysates after incubation, for example, using liquid chromatography-mass spectrometry (LC-MS). To visualize its subcellular localization, a fluorescently tagged version of the compound could be synthesized and tracked using fluorescence microscopy.

To assess its impact on cellular pathways, reporter gene assays are often used. promega.com For example, if the compound is thought to affect a particular signaling pathway, cells can be engineered with a reporter gene (like luciferase) under the control of a promoter that is activated by that pathway. Changes in reporter gene expression would indicate pathway modulation. High-content screening, a microscopy-based approach, can simultaneously measure multiple cellular parameters, providing a comprehensive view of the compound's effects.

Mechanistic Insights into Antimicrobial or Antiviral Actions (e.g., DNA replication interference, protein synthesis inhibition)

If this compound were to show antimicrobial or antiviral activity, specific assays would be needed to elucidate its mechanism of action.

To test for DNA replication interference , assays measuring the incorporation of labeled nucleotides into newly synthesized DNA in the presence of the compound could be used.

To investigate protein synthesis inhibition , a similar approach could be taken by measuring the incorporation of labeled amino acids into new proteins.

Other potential mechanisms to investigate include disruption of the cell membrane, inhibition of essential metabolic pathways, or, in the case of viruses, interference with viral entry, replication, or egress.

In Vitro Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

Direct interactions of this compound with macromolecules can be studied using various biophysical techniques.

Interaction with DNA or RNA can be assessed using methods like circular dichroism (CD) spectroscopy, which can detect conformational changes in the nucleic acid upon compound binding. Gel mobility shift assays can also indicate binding.

Interaction with proteins , as mentioned earlier, can be studied in detail using techniques like SPR and ITC to determine binding affinity and thermodynamics. Nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level information about the binding site on the protein.

Environmental Fate, Degradation Pathways, and Analytical Monitoring

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation, occurring without the involvement of living organisms, is a critical factor in determining the environmental residence time of a chemical. For 2-(2-Bromophenyl)-5-methylfuran, key abiotic degradation pathways are expected to include photolysis, hydrolysis, and oxidation-reduction reactions.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For aromatic bromine compounds, the carbon-bromine (C-Br) bond is often susceptible to cleavage upon absorption of ultraviolet (UV) radiation. nih.govua.es The photodecomposition of brominated flame retardants (BFRs), a well-studied class of brominated aromatic compounds, demonstrates that higher brominated congeners tend to have lower excitation energies and are more susceptible to photodecomposition. ua.es

In the case of this compound, the presence of the chromophoric furan (B31954) ring and the brominated phenyl group suggests that it will absorb light in the UV region, a prerequisite for direct photolysis. nih.gov The primary photolytic reaction is anticipated to be the reductive debromination of the C-Br bond, leading to the formation of 2-phenyl-5-methylfuran and a bromide radical. This process is influenced by the surrounding medium, with solvents capable of donating hydrogen atoms facilitating the reaction. researchgate.net In aqueous environments, the presence of photosensitizers such as humic acids could also accelerate the degradation process through indirect photolysis.

In the atmospheric phase, this compound is likely to react with photochemically generated hydroxyl (•OH) radicals. The atmospheric oxidation of furan and methyl-substituted furans initiated by OH radicals has been shown to proceed primarily through the addition of the OH radical to the furan ring, leading to ring-opening and the formation of various oxygenated products. nih.gov The presence of the bromophenyl substituent may influence the reaction rate and the specific products formed.

Table 1: Predicted Photolytic Degradation Parameters for this compound (Illustrative)

ParameterPredicted Value/OutcomeBasis of Prediction
Primary Photolytic PathwayReductive DebrominationStudies on brominated flame retardants nih.govua.es
Key Reactive SpeciesHydroxyl Radical (•OH)Atmospheric chemistry of furans nih.gov
Expected Products2-phenyl-5-methylfuran, Bromide Radical, Ring-opened oxygenated compoundsGeneral principles of photochemistry and furan oxidation researchgate.netnih.gov

This table is illustrative and based on data for structurally related compounds due to the absence of specific data for this compound.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a compound to hydrolysis is highly dependent on its chemical structure and the pH of the surrounding medium. For this compound, the ether linkage within the furan ring and the carbon-bromine bond are the most likely sites for hydrolysis.

Generally, aryl halides such as the bromophenyl group are resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Significant hydrolysis of aryl halides typically requires more extreme conditions of temperature and pH, often in the presence of a catalyst. google.com The furan ring itself can undergo acid-catalyzed hydrolysis, which involves protonation of the oxygen atom followed by nucleophilic attack by water, leading to ring opening. epa.gov Therefore, under acidic conditions, this compound may be susceptible to hydrolysis, leading to the formation of ring-opened products. Under neutral and alkaline conditions, the compound is expected to be relatively stable with respect to hydrolysis.

In the environment, various oxidants and reductants can contribute to the degradation of organic compounds. Common environmental oxidants include ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). As discussed in the context of photolysis, hydroxyl radicals are expected to be a primary oxidant for this compound in the atmosphere and in sunlit surface waters. nih.gov The reaction with ozone in the aqueous phase could also contribute to its degradation, likely through an attack on the electron-rich furan ring.

Reductive processes can also occur, particularly in anoxic environments such as sediments and groundwater. The carbon-bromine bond in this compound can undergo reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This process can be mediated by reduced iron minerals or other environmental reductants.

Environmental Monitoring and Trace Analytical Detection Methodologies

The detection and quantification of trace levels of this compound in complex environmental matrices necessitate sophisticated analytical procedures. These methods typically involve a multi-step process encompassing sample collection, preparation and extraction, followed by instrumental analysis.

Sample Preparation Techniques for Complex Environmental Samples (e.g., Soil, Water, Air)

Effective sample preparation is critical for isolating and concentrating this compound from environmental samples, thereby removing interfering substances that could compromise analytical accuracy. The choice of technique is dictated by the sample matrix and the physicochemical properties of the analyte. For a semi-volatile, moderately lipophilic compound like this compound, the following techniques are considered applicable.

For water samples , which can range from groundwater to industrial effluent, solid-phase extraction (SPE) is a prevalent technique for extracting compounds with similar characteristics. SPE utilizes a solid sorbent material packed into a cartridge or disk to adsorb the analyte from the liquid phase. The analyte is later eluted with a small volume of an appropriate solvent. For brominated compounds, sorbents like C18-bonded silica (B1680970) are often employed. Another common method for aqueous samples is liquid-liquid extraction (LLE), where the sample is mixed with an immiscible solvent in which the analyte has a high affinity.

In the case of soil and sediment samples , the strong association of the compound with the solid matrix requires more rigorous extraction methods. Pressurized liquid extraction (PLE) and Soxhlet extraction are commonly used for persistent organic pollutants and are suitable for extracting brominated aromatic compounds. These techniques use organic solvents at elevated temperatures and pressures to enhance extraction efficiency.

For air samples , which may contain the compound in vapor or particulate-bound form, a combination of high-volume air samplers equipped with glass fiber filters (for particulates) and a downstream sorbent trap (e.g., polyurethane foam (PUF) or XAD-2 resin) for the gaseous fraction is a standard approach. The filter and the sorbent are then extracted separately.

A summary of potentially applicable sample preparation techniques is provided in Table 1.

Table 1: Potential Sample Preparation Techniques for this compound in Environmental Matrices

Sample MatrixPreparation TechniqueDescriptionRelevant Analytes
WaterSolid-Phase Extraction (SPE)Analyte is adsorbed onto a solid sorbent and then eluted with a solvent.Brominated flame retardants, various organic pollutants
WaterLiquid-Liquid Extraction (LLE)Analyte is partitioned from the aqueous phase into an immiscible organic solvent.Wide range of organic compounds
Soil, SedimentPressurized Liquid Extraction (PLE)Extraction with solvents at elevated temperature and pressure to increase efficiency.Persistent organic pollutants, including brominated compounds
Soil, SedimentSoxhlet ExtractionContinuous extraction with a cycling solvent.Wide range of organic compounds from solid matrices
AirHigh-Volume Sampling with PUF/XAD-2Air is drawn through a filter to collect particles and a sorbent to trap gaseous compounds.Semi-volatile organic compounds, including brominated flame retardants

Advanced Chromatographic and Spectroscopic Methods for Environmental Trace Analysis

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify this compound.

Gas Chromatography (GC) is the premier separation technique for semi-volatile compounds like this compound. A gaseous mobile phase transports the vaporized sample through a capillary column containing a stationary phase. The separation is based on the differential partitioning of analytes between the two phases. High-resolution capillary columns are essential for resolving complex mixtures of environmental contaminants.

Mass Spectrometry (MS) , particularly when coupled with GC (GC-MS), is the gold standard for the identification and quantification of trace organic contaminants. The mass spectrometer ionizes the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint.

For halogenated compounds, Negative Chemical Ionization (NCI) is a highly sensitive and selective ionization technique. epa.govepisuite.dev NCI is particularly effective for compounds containing electronegative atoms like bromine, as it generates abundant negative ions, leading to lower detection limits compared to conventional electron ionization (EI). epa.govepisuite.dev High-resolution mass spectrometry (HRMS) offers enhanced specificity by measuring mass-to-charge ratios with very high accuracy, allowing for the determination of the elemental composition of ions and distinguishing analytes from matrix interferences. nih.gov

Liquid Chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) could also be a viable analytical approach, especially if dealing with less volatile degradation products or if derivatization is to be avoided. nih.gov

Table 2 summarizes the advanced analytical methods suitable for the analysis of this compound.

Table 2: Advanced Analytical Methods for the Trace Analysis of this compound

Analytical TechniquePrincipleApplication Notes
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile and semi-volatile compounds, which are then ionized and detected based on their mass-to-charge ratio.Standard method for a wide range of organic environmental contaminants.
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)Provides high mass accuracy, enabling the determination of elemental composition and improved selectivity.Ideal for complex matrices and trace-level quantification of compounds like polybrominated dibenzofurans. nih.gov
Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS)A soft ionization technique that is highly sensitive for electronegative compounds like brominated aromatics. epa.govepisuite.devOffers excellent sensitivity and selectivity for brominated compounds. epa.govepisuite.dev
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds in the liquid phase, followed by mass analysis of precursor and product ions for high selectivity.Suitable for a broader range of polarities and volatilities; may be applicable to degradation products. nih.gov

Theoretical Prediction of Environmental Persistence and Mobility (e.g., P, M models)

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools are invaluable for estimating the environmental fate of chemical substances. nih.govnih.gov These models use the molecular structure of a compound to predict its physicochemical properties and environmental behavior.

Programs like the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) are widely used for this purpose. epa.govepisuite.dev EPI Suite™ can estimate key parameters that govern a chemical's persistence and mobility:

Persistence (P): This is often evaluated based on the predicted biodegradation half-life in various environmental compartments (air, water, soil). Chemicals that are resistant to microbial degradation are considered more persistent. For halogenated aromatic compounds, the presence of halogens can significantly increase resistance to biodegradation. nih.gov

Mobility (M): A chemical's mobility in the environment is largely determined by its partitioning behavior between different phases. Key parameters include:

Octanol-Water Partition Coefficient (Kow): This indicates the lipophilicity of a compound. A high log Kow suggests a tendency to bioaccumulate in fatty tissues and sorb to organic matter in soil and sediment.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter describes the tendency of a chemical to adsorb to the organic fraction of soil and sediment. Higher Koc values indicate lower mobility in soil and a greater likelihood of being retained in the solid phase.

Henry's Law Constant (H): This value relates the concentration of a chemical in the air to its concentration in water, indicating its potential to volatilize from aqueous systems.

Based on the structure of this compound, it is anticipated to have a relatively high log Kow and Koc, suggesting it will likely be persistent and partition to soil and sediment. Its mobility in water is expected to be low.

Table 3 presents a hypothetical set of predicted environmental properties for this compound, illustrating the type of data generated by predictive models. Note: These are illustrative values and would need to be calculated using a specific QSAR model for an accurate prediction.

Table 3: Illustrative Predicted Environmental Properties for this compound

PropertyPredicted Value (Illustrative)Implication for Environmental Fate
Log Kow (Octanol-Water Partition Coefficient)4.5High potential for bioaccumulation and sorption to organic matter.
Log Koc (Soil Adsorption Coefficient)3.8Low mobility in soil; likely to be found in sediment.
Water SolubilityLowLimited distribution in the aqueous phase.
Biodegradation Half-Life (in water)Weeks to MonthsLikely to be persistent in the environment.
Atmospheric Half-Life (OH radical reaction)Hours to DaysPotential for some atmospheric degradation.

Challenges, Future Perspectives, and Emerging Research Directions

Current Limitations and Open Questions in the Chemistry of the Compound

Despite the well-established chemistry of furans and aryl halides, the specific reactivity and properties of 2-(2-bromophenyl)-5-methylfuran present several challenges and unanswered questions. A primary limitation is the lack of extensive experimental data on its synthesis and reactivity. The steric hindrance imposed by the ortho-bromophenyl group can influence the accessibility of the furan (B31954) ring's reactive sites, potentially altering reaction pathways and yields compared to less hindered analogues.

Key open questions include:

What are the precise regiochemical outcomes of electrophilic substitution reactions on the furan ring, considering the directing effects of both substituents?

To what extent does the bromine atom on the phenyl ring deactivate it towards further substitution, and what are the optimal conditions to achieve selective functionalization at either the furan or the phenyl moiety?

Addressing these questions through systematic experimental and computational studies is crucial for unlocking the full synthetic potential of this molecule.

Novel Synthetic Methodologies and Strategic Derivatization Pathways

The future of this compound chemistry lies in the development of novel and efficient synthetic routes and derivatization strategies. The bromo-substituent on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, opening up a vast chemical space for derivatization.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Derivatization of this compound

Reaction NameCoupling PartnerResulting Functional GroupPotential Applications
Suzuki Coupling Organoboron reagents (e.g., arylboronic acids)Biaryl structuresOrganic electronics, liquid crystals
Heck Reaction AlkenesSubstituted alkenesPolymer synthesis, pharmaceuticals
Buchwald-Hartwig Amination AminesAryl aminesOrganic light-emitting diodes (OLEDs), pharmaceuticals
Sonogashira Coupling Terminal alkynesAryl alkynesConjugated materials, molecular wires
Stille Coupling Organotin reagentsVarious C-C bondsComplex molecule synthesis

These reactions, which have been extensively developed for aryl halides, offer a powerful toolkit for creating a library of derivatives with tailored electronic and steric properties. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.orgrug.nlacsgcipr.orgnih.govyoutube.comrsc.org For instance, Suzuki coupling could be employed to introduce various aryl or heteroaryl groups, leading to extended π-conjugated systems with interesting photophysical properties. nih.gov Similarly, the Buchwald-Hartwig amination could be used to synthesize novel amine derivatives for applications in materials science and medicinal chemistry. wikipedia.orgorganic-chemistry.orgrug.nlacsgcipr.org

Exploration of Untapped Reactivity Profiles and Complex Transformations

Beyond the established cross-coupling reactions, there is a significant opportunity to explore the untapped reactivity of this compound. The furan ring itself is a versatile diene in Diels-Alder reactions, offering a pathway to complex polycyclic architectures. The 5-methyl group is also a potential site for functionalization through oxidation or free-radical substitution, which could lead to the introduction of new functional groups. rsc.orgacs.orgtue.nlepa.gov

Future research could focus on:

Domino and Cascade Reactions: Designing multi-step transformations that proceed in a single pot to rapidly build molecular complexity.

Photocatalysis and Electrosynthesis: Utilizing light or electricity to drive novel transformations under mild conditions, aligning with the principles of green chemistry.

C-H Activation: Directly functionalizing the C-H bonds of the furan or phenyl ring to create new bonds in a more atom-economical fashion.

Integration of Artificial Intelligence and Machine Learning in Compound Research

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and their application to the study of this compound holds immense promise. ML models can be trained on existing chemical reaction data to predict the outcomes of unknown reactions with high accuracy. youtube.comprinceton.edu

Specifically, AI and ML can contribute by:

Predicting Reaction Outcomes: Developing models that can predict the yield and selectivity of various reactions involving this compound, thereby reducing the need for extensive experimental screening.

Discovering Novel Reactions: Using algorithms to search for new and unexpected transformations, potentially uncovering reactivity profiles that would not be predicted by traditional chemical intuition.

In Silico Property Prediction: Computationally screening virtual libraries of derivatives to identify candidates with desired electronic, optical, or biological properties before their synthesis.

Interdisciplinary Opportunities in Materials Science and Green Technologies

The unique structural features of this compound and its potential derivatives make it a promising candidate for applications in materials science and green technologies. Furan-containing polymers have shown potential in organic electronics, including organic solar cells and light-emitting diodes. nih.govlbl.govrsc.orgresearchgate.netresearchgate.netnih.govsioc-journal.cnnih.govresearchgate.net The ability to tune the electronic properties of this compound through derivatization could lead to the development of novel materials with optimized performance.

Table 2: Potential Applications in Materials Science and Green Technologies

Application AreaRationale
Organic Light-Emitting Diodes (OLEDs) The rigid, conjugated structure of its derivatives could lead to materials with high charge carrier mobility and tunable emission colors. nih.govresearchgate.net
Organic Photovoltaics (OPVs) Furan-based polymers can be designed to have low band gaps, making them efficient light absorbers in solar cells. nih.govlbl.govrsc.orgresearchgate.netnih.gov
Sustainable Polymers As a furan derivative, it can be conceptually linked to biomass-derived feedstocks, contributing to the development of more sustainable plastics. rsc.orgumn.edunih.govmdpi.comenergy.govmdpi.comrsc.orgrsc.orgnih.govacs.org
Sensors Functionalization with specific recognition units could lead to chemosensors for detecting various analytes.

The development of polymers from 2,5-disubstituted furans, which can be derived from biomass, is a significant area of research in sustainable chemistry. nih.govmdpi.comrsc.orgnih.govacs.org By analogy, derivatives of this compound could serve as monomers for the synthesis of high-performance, potentially bio-based polymers.

Contribution to Sustainable Chemistry Principles and Practices

The exploration of this compound chemistry can be guided by the principles of sustainable chemistry. This includes the use of renewable feedstocks, the development of atom-economical reactions, and the design of materials with reduced environmental impact. Furan itself can be derived from lignocellulosic biomass, a renewable resource. rsc.orgumn.edumdpi.comrsc.org

Future research should prioritize:

Catalytic Methods: Employing catalytic amounts of reagents to minimize waste.

Green Solvents: Utilizing environmentally benign solvents in synthesis and processing.

Biodegradable Materials: Designing polymers based on this scaffold that can degrade under specific environmental conditions.

By embracing these principles, the study of this compound can not only advance fundamental chemical knowledge but also contribute to the development of a more sustainable chemical industry.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Bromophenyl)-5-methylfuran, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound can be achieved via cross-coupling reactions (e.g., Suzuki-Miyaura) using a bromophenyl boronic acid derivative and a halogenated methylfuran precursor. Key considerations include:

  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands tailored to enhance coupling efficiency.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction rates.
  • Temperature Control: Reactions typically proceed at 80–100°C under inert atmosphere to prevent dehalogenation.
  • Purification: Column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures high purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic proton environment and substituent positions. The bromine atom induces deshielding in adjacent protons (e.g., ortho protons on the phenyl ring).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 267.0) and isotopic patterns consistent with bromine.
  • X-ray Crystallography: Resolves crystal packing and bond angles, critical for confirming regiochemistry in solid-state studies .
  • GC-MS: Monitors reaction progress and detects byproducts during synthesis .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:
The bromine atom at the 2-position of the phenyl ring acts as a leaving group , enabling:

  • Nucleophilic Substitutions: Reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) yield aryl amines or sulfides.
  • Transition Metal Catalysis: Suzuki couplings with boronic acids proceed efficiently due to bromine’s moderate electronegativity, balancing reactivity and stability. Comparative studies with chloro/fluoro analogs show bromine’s superior leaving-group ability but lower stability under harsh conditions .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, bromine’s electron-withdrawing effect lowers HOMO energy, reducing susceptibility to oxidation.
  • Molecular Dynamics (MD): Simulates solvation effects and conformational stability in biological environments.
  • Docking Studies: Models interactions with biological targets (e.g., enzymes) to guide pharmacological optimization .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing bromine with fluorine or methyl groups) to isolate contributing factors.
  • Reproducibility Protocols: Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability.
  • Meta-Analysis: Cross-reference data from multiple studies (e.g., PubChem, EPA DSSTox) to identify trends or outliers .

Advanced: What strategies mitigate side reactions during functionalization of the furan ring in this compound?

Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., using silyl ethers for hydroxylation) to direct functionalization.
  • Low-Temperature Reactions: Reduce thermal degradation (e.g., –20°C for lithiation steps).
  • In Situ Monitoring: TLC or inline IR spectroscopy detects intermediates, enabling real-time adjustment of reaction parameters .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation of the bromophenyl group.
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the furan ring.
  • Temperature: Long-term storage at –20°C in inert atmospheres (Ar/N₂) minimizes oxidative decomposition .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound?

Answer:

  • Tracing Reaction Pathways: ¹³C-labeled carbons in the furan ring track bond cleavage/rearrangements during catalysis.
  • Kinetic Isotope Effects (KIE): ²H labeling at reactive sites (e.g., C-Br) elucidates rate-determining steps in substitution reactions.
  • Metabolic Studies: ¹⁵N/¹³C isotopes in derivatives map bioavailability and degradation pathways in biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.